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Compound of Interest

2-Chloro-7,8-
Compound Name:

dimethoxyquinoxaline
Cat. No.: B8773710

Get Quote

Technical Monograph: 2-Chloro-7,8-

dimethoxyquinoxaline
A Privileged Scaffold for Kinase Inhibitor Discovery
Core Identity & Chemical Intelligence

2-Chloro-7,8-dimethoxyquinoxaline is a specialized heterocyclic building block. Unlike its

\

ubiquitous isomer (2-chloro-6,7-dimethoxyquinoxaline), which forms the core of approved
EGFR inhibitors like Erlotinib, the 7,8-dimethoxy variant represents an under-explored chemical
space. It offers unique vectors for Structure-Activity Relationship (SAR) expansion, particularly
in designing inhibitors for targets where the "tail" of the molecule requires a different exit vector
from the ATP-binding pocket.

Chemical Identifiers & Properties[1][2][3][4]
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Property Data
CAS Number 1236222-64-2
IUPAC Name 2-Chloro-7,8-dimethoxyquinoxaline
Molecular Formula C10H9CIN202
Molecular Weight 224.64 g/mol
COclcce2nce(Cl)encc2c1OC (Isomeric check
SMILES required: COclc(OC)ccc2nc(Clyencl?2 for 7,8-
substitution)
Specific key varies by protonation state;
InChl Key generally derived asJSVCPIOLVZAREV-
UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
B Soluble in DMSO, DMF, DCM; limited solubility
Solubility )
in water.[1]
Melting Point 148-152 °C (Predicted/Analogous range)

Note on Isomerism: The distinction between the 6,7-dimethoxy and 7,8-dimethoxy isomers is

critical. The 7,8-substitution pattern creates a different steric environment around the C5 and C6

positions, potentially altering binding modes in the hinge region of kinase domains.

Synthesis & Manufacturing Protocols

The synthesis of 2-Chloro-7,8-dimethoxyquinoxaline is a multi-step process requiring strict

regiochemical control. The primary challenge lies in the formation of the specific 7,8-

dimethoxyquinoxalin-2(1H)-one precursor without contaminating it with the 5,6-isomer.
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Retrosynthetic Analysis

The most robust route involves the construction of the pyrazine ring onto a pre-functionalized
benzene diamine.

e Target: 2-Chloro-7,8-dimethoxyquinoxaline
e Intermediate: 7,8-Dimethoxyquinoxalin-2(1H)-one

o Starting Material: 1,2-Diamino-3,4-dimethoxybenzene (3,4-Dimethoxy-o-phenylenediamine)

Detailed Experimental Workflow
Step 1: Synthesis of 7,8-Dimethoxyquinoxalin-2(1H)-one

The condensation of 1,2-diamino-3,4-dimethoxybenzene with a glyoxylic acid derivative is the
critical ring-closing step.

e Reagents: 1,2-Diamino-3,4-dimethoxybenzene (1.0 eq), Ethyl glyoxylate (1.1 eq) or Glyoxylic
acid monohydrate.

e Solvent: Ethanol or Acetic Acid.
e Conditions: Reflux, 4—6 hours.

Regioselectivity Logic: The starting diamine is asymmetrical. The amine at position 2 (ortho to
the methoxy group) is sterically crowded but electron-rich. The amine at position 1 (meta to the
methoxy) is less hindered.

o Reaction with Ethyl Glyoxylate: The aldehyde carbon of the glyoxylate is the harder
electrophile and typically reacts with the more nucleophilic amine first. Controlling pH and
temperature can influence whether the 7,8- or 5,6-isomer is favored. Standard acidic
conditions often favor the thermodynamic product.

Step 2: Chlorination (Deoxychlorination)

Conversion of the cyclic amide (lactam) to the chloro-imidate.
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» Reagents: 7,8-Dimethoxyquinoxalin-2(1H)-one (1.0 eq), Phosphorus Oxychloride (POCIs,
solvent/reagent), Catalytic DMF.

e Protocol:
o Suspend the quinoxalinone in neat POCIs (5-10 volumes).
o Add catalytic DMF (2—3 drops) to form the Vilsmeier-Haack-like active species.

o Heat to reflux (105 °C) for 2—4 hours. Monitor by TLC/LCMS for disappearance of starting
material.

o Workup (Critical): Cool to RT. Slowly pour onto crushed ice/water with vigorous stirring
(Exothermic!). Neutralize with solid NaHCOs or NH4OH to pH 7—8. Extract with DCM or
EtOAc.

o Purification: Flash column chromatography (Hexane/EtOAc).

Synthesis Pathway Diagram

1,2-Diamino- Cyclization
3,4-dimethoxybenzene (EtOH, Reflux) o
\ ] Chlorination
7,8-Dimethoxy- (POCI3, cat. DMF) > 2-Chloro-7,8-
_____ p>| quinoxalin-2(1H)-one dimethoxyquinoxaline

Ethyl Glyoxylate

Click to download full resolution via product page
Figure 1: Synthetic route from diamine precursor to final chloro-heterocycle.

Reactivity & Functionalization

The C2-position chlorine atom is highly activated for Nucleophilic Aromatic Substitution (SNAr),
making this molecule an ideal "hub" for library generation.

SNAr Displacement

The pyrazine nitrogen atoms render the C2 position electron-deficient.
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» Nucleophiles: Primary/Secondary amines, Thiols, Alkoxides.
e Mechanism: Addition-Elimination.
» Standard Conditions:
o Amines: 1.2 eq Amine, 2.0 eq DIPEA, iPrOH or DMF, 80 °C.

o Anilines: May require acid catalysis (HCI in Dioxane) or Buchwald-Hartwig coupling if the
aniline is electron-poor.

Palladium-Catalyzed Couplings

If SNAr fails (e.g., with steric bulk or low nucleophilicity), the C-Cl bond is an excellent handle
for Pd-catalyzed cross-couplings.

e Suzuki-Miyaura: Aryl boronic acids (Targeting bi-aryl systems).
e Buchwald-Hartwig: Formation of C-N bonds with deactivated amines.

Reactivity Map

2-Chloro-7,8-

dimethoxyquinoxaline

R- QHZ, Base, HeatAl‘-B(OH)Z, Id(O) \\\ (Slde RCleaCtlaOSI‘?)
A
N\

S _NAr Product Suzuki Product Hydrolysis Product
(Amino-quinoxaline) (Aryl-quinoxaline) (Quinoxalinone)

Click to download full resolution via product page

Figure 2: Divergent reactivity profile of the 2-chloro scaffold.

Applications in Drug Discovery
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The 2-chloro-7,8-dimethoxyquinoxaline scaffold is primarily utilized in the development of
Type | and Type Il Kinase Inhibitors.

Structural Rationale

e Hinge Binding: The N1 and N4 nitrogens (and substituents at C2/C3) often interact with the
hinge region of the kinase ATP-binding pocket.

e Solubility & Metabolism: The dimethoxy motif provides hydrogen bond acceptors and
modulates lipophilicity (LogP). However, methoxy groups are metabolic soft spots (O-
demethylation), which must be monitored during DMPK studies.

o Selectivity: Shifting methoxy groups from 6,7 (Erlotinib-like) to 7,8 alters the shape of the
inhibitor, potentially avoiding steric clashes in kinases with smaller gatekeeper residues or
distinct solvent-front architectures.

Case Studies & Patent Landscape

While specific "named" drugs with this exact core are fewer than the 6,7-isomer, this scaffold
appears in patents related to:

o PDGFR Inhibitors: Platelet-Derived Growth Factor Receptor antagonists.

o VEGFR Inhibitors: Vascular Endothelial Growth Factor Receptor inhibitors for anti-
angiogenesis.

e Tricyclic Systems: Used as an intermediate to fuse additional rings (e.g., imidazo[1,2-
aJquinoxalines) for multi-targeted kinase inhibition.

Safety & Handling (MSDS Highlights)
» Signal Word:WARNING
e Hazard Statements:

o H315: Causes skin irritation.

o H319: Causes serious eye irritation.
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o H335: May cause respiratory irritation.

o Handling: The C-Cl bond is susceptible to hydrolysis.[2] Store under inert gas
(Argon/Nitrogen) at 2—8 °C. Avoid exposure to moisture.

o First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek
medical advice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://pdf.benchchem.com/44/Technical_Support_Center_Chlorination_of_4_hydroxy_6_7_dimethoxyquinoline.pdf
https://www.benchchem.com/product/b8773710/docs?utm_src=pdf-body#2-chloro-7-8-dimethoxyquinoxaline-cas-number-and-identifiers
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2F%23query%3D2-Chloro-7%252C8-dimethoxyquinoxaline
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.bldpharm.com%2Fproducts%2F1236222-64-2.html
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.benchchem.com
https://www.benchchem.com/product/b8773710?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8773710?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Sources

e 1. arcjournals.org [arcjournals.org]
e 2. pdf.benchchem.com [pdf.benchchem.com]

 To cite this document: BenchChem. [2-Chloro-7,8-dimethoxyquinoxaline CAS number and
identifiers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8773710/docs#2-chloro-7-8-dimethoxyquinoxaline-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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